Regioisomeric Differentiation: 8-Oxa-1-Aza vs. 1-Oxa-8-Aza Scaffold in Target Engagement and Patent-Disclosed Potency
The 8-oxa-1-azaspiro[4.5]decane regioisomer—the core of CAS 2169630-15-1—is the scaffold present in a sub-nanomolar sepiapterin reductase (SPR) inhibitor disclosed in US Patent 20240092784 (Example 631), exhibiting an IC50 of 0.660 nM against human SPR [1]. In contrast, the regioisomeric 1-oxa-8-azaspiro[4.5]decane scaffold (core of CAS 954236-44-3) has been optimized as a covalent FAAH inhibitor scaffold with kinact/Ki >1500 M⁻¹s⁻¹ but lacks reported sub-nanomolar SPR activity [2]. These scaffolds address entirely different target classes, meaning the choice of regioisomer determines which biological screening program is chemically addressable.
| Evidence Dimension | Target engagement potency (SPR vs. FAAH) by regioisomeric scaffold |
|---|---|
| Target Compound Data | 8-Oxa-1-aza scaffold: SPR IC50 = 0.660 nM (as elaborated derivative in US20240092784 Example 631) |
| Comparator Or Baseline | 1-Oxa-8-aza scaffold (CAS 954236-44-3): FAAH kinact/Ki >1500 M⁻¹s⁻¹ (covalent inhibitor series); SPR IC50 not reported |
| Quantified Difference | Different target class engagement; 8-oxa-1-aza scaffold enables sub-nanomolar SPR pharmacology not accessible to the 1-oxa-8-aza scaffold |
| Conditions | SPR: 384-well low adsorption clear plate, 100 mM Tris-HCl pH 7.5 (BindingDB). FAAH: rat brain homogenates, [³H]anandamide substrate. |
Why This Matters
Procurement of CAS 2169630-15-1 provides direct synthetic access to the 8-oxa-1-aza scaffold required for SPR inhibitor programs, a pharmacology space that the interchangeable 1-oxa-8-aza regioisomer (CAS 954236-44-3) cannot service.
- [1] BindingDB BDBM660194. (E)-N-Cyclopropyl-7-hydroxy-4-isobutyl-2-methyl-5-oxo-3-(3-oxo-3-(8-oxa-1-azaspiro[4.5]decan-1-yl)prop-1-en-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide. Human SPR IC50 = 0.660 nM. US Patent US20240092784, Example 631. View Source
- [2] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011; FAAH kinact/Ki >1500 M⁻¹s⁻¹. View Source
